4,6,8-Trimethyl-quinolin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

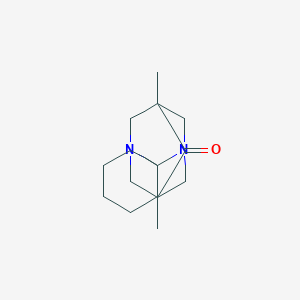

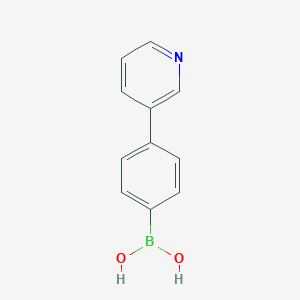

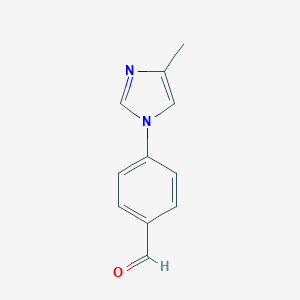

“4,6,8-Trimethyl-quinolin-2-ol” is a chemical compound with the molecular formula C12H13NO . It is used for proteomics research .

Synthesis Analysis

The synthesis of 4,6,8-Trimethyl-quinolin-2-ol and its analogs has been the subject of many publications due to their interesting pharmaceutical and biological activities . The synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems have been discussed .Molecular Structure Analysis

The molecular structure of “4,6,8-Trimethyl-quinolin-2-ol” consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 187.237 .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones, which are analogous to “4,6,8-Trimethyl-quinolin-2-ol”, have been studied extensively . These compounds are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .Applications De Recherche Scientifique

Synthesis and Biological Properties

A study by Chilin et al. (2003) explored the synthesis of 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones, revealing their potential as promising photochemotherapeutic agents. These compounds showed higher antiproliferative activity than 8-MOP upon UVA irradiation in mammalian cells without mutagenicity and skin phototoxicity, suggesting a different mechanism of action from traditional furocoumarins (Chilin et al., 2003).

Catalytic Synthesis

Recent advances in the catalytic synthesis of 4-quinolones highlight the importance of these compounds in antibiotic research and cancer treatment. Shen et al. (2019) reviewed the experimental progress made in synthetic development, emphasizing the utility of 4-quinolones in combating various bacterial infections and suppressing tumor growth through antimicrobial and DNA repair promoting activities (Shen et al., 2019).

Anticancer Activity

The design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones, as researched by Qin et al. (2015), indicate the therapeutic potential of quinoline derivatives in addressing diabetic complications through ALR2 inhibition and antioxidant activity. This highlights the multifunctional nature of quinoline derivatives in medical applications (Qin et al., 2015).

Sensor Development

A colorimetric sensor developed by You et al. (2015) for the sequential detection of Cu(2+) and CN(-) in fully aqueous media showcases the utility of quinoline derivatives in environmental and health-related sensor applications. This chemosensor exhibited a highly selective and sensitive response, underlining the adaptability of quinoline compounds in detecting and quantifying hazardous substances (You et al., 2015).

Propriétés

IUPAC Name |

4,6,8-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXASMSNKAVYHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296253 |

Source

|

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trimethyl-quinolin-2-ol | |

CAS RN |

42414-28-8 |

Source

|

| Record name | 42414-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)

![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)